An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Propylthiazol-2-amine
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Propylthiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Propylthiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Given the specialized nature of this molecule, this document synthesizes available data, outlines established synthetic protocols, and discusses its chemical behavior and potential applications based on the well-characterized 2-aminothiazole scaffold.
Core Molecular Identity and Physicochemical Properties
4-Propylthiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, which are recognized as "privileged structures" in drug discovery due to their wide range of biological activities.[1][2][3] The core structure consists of a five-membered thiazole ring containing both sulfur and nitrogen atoms, substituted with an amino group at the 2-position and a propyl group at the 4-position.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are associated with 4-Propylthiazol-2-amine:
| Identifier | Value |
| IUPAC Name | 4-propyl-1,3-thiazol-2-amine |
| CAS Number | 61764-34-9[4] |
| Molecular Formula | C₆H₁₀N₂S |
| Molecular Weight | 142.22 g/mol |
| Canonical SMILES | CCCC1=CSC(=N1)N |
| InChI | InChI=1S/C6H10N2S/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) |
| InChIKey | GYKMMCACFINSOH-UHFFFAOYSA-N |
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, predictive models and data from chemical suppliers provide valuable insights into its physical properties. The compound is described as a solid, viscous liquid, or liquid at room temperature.[5]
| Property | Predicted Value | Reference |
| Density | 1.149 g/cm³ | [6] |
| Boiling Point | 255.9 °C at 760 mmHg | [6] |
| Refractive Index | 1.579 | [6] |
| Polar Surface Area | 67.15 Ų | [6] |
| logP | 2.259 | [6] |
Note: The data in this table is based on computational predictions and should be confirmed by experimental analysis.
Synthesis and Characterization
The primary and most versatile method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch Thiazole Synthesis .[7] This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to yield the 2-aminothiazole ring system.[7]
Hantzsch Synthesis Workflow
The synthesis of 4-Propylthiazol-2-amine proceeds via the reaction of a 1-halo-2-pentanone with thiourea. The α-haloketone can be prepared from 2-pentanone through halogenation. The subsequent cyclization with thiourea is typically a high-yielding and straightforward process.[7]
Detailed Experimental Protocol (Hantzsch Synthesis)
This protocol is a representative procedure adapted from established methods for analogous compounds.[7]
Materials:
-
1-Bromo-2-pentanone (or 1-chloro-2-pentanone)
-
Thiourea
-
Ethanol or Methanol (solvent)
-
5% Sodium Bicarbonate or Sodium Carbonate solution
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 1-bromo-2-pentanone and 1.2 to 1.5 equivalents of thiourea in a minimal amount of ethanol.
-
Reaction Execution: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Causality Insight: The initial step is a nucleophilic attack by the sulfur of thiourea on the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Refluxing provides the necessary activation energy for these steps.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water.
-
Neutralization and Precipitation: Slowly add a 5% sodium bicarbonate solution to the aqueous mixture until effervescence ceases. This neutralizes the hydrohalic acid formed during the reaction, causing the free base form of the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, purified 4-Propylthiazol-2-amine.
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for the methylene attached to the ring). A singlet for the proton at the 5-position of the thiazole ring would appear in the aromatic region (around 6.5-7.0 ppm). A broad singlet corresponding to the -NH₂ protons would also be present, which would be exchangeable with D₂O.[10][11]
-
¹³C NMR: The spectrum will show six distinct carbon signals. Three signals will correspond to the propyl group. The three carbons of the thiazole ring will have characteristic shifts, with the C2 carbon (bearing the amino group) being the most downfield (typically >165 ppm).[12][13]
-
IR Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (typically a pair of bands in the 3100-3500 cm⁻¹ region). C-H stretching from the propyl group will be observed below 3000 cm⁻¹. A strong C=N stretching vibration from the thiazole ring is expected around 1640-1650 cm⁻¹.[10]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of components of the propyl chain.
Chemical Reactivity
The reactivity of 4-Propylthiazol-2-amine is dictated by the functional groups present: the 2-amino group and the thiazole ring itself.
Reactivity of the Amino Group
The exocyclic amino group behaves as a typical primary amine, albeit with its basicity and nucleophilicity influenced by the electron-withdrawing nature of the heterocyclic ring.[5]
-
Basicity: The lone pair on the exocyclic nitrogen makes the compound basic, allowing it to form salts with acids.
-
Nucleophilicity: The amino group is nucleophilic and can undergo reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases).[5]
-
Reactivity of the Thiazole Ring
The thiazole ring can participate in several types of reactions:
-
Electrophilic Substitution: The ring is generally susceptible to electrophilic attack, though it is less reactive than benzene. The position of substitution is directed by the existing substituents.
-
Protonation: The endocyclic nitrogen atom (at position 3) is the most basic site on the molecule and is the primary site of protonation.[14]
Applications in Drug Development and Medicinal Chemistry
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, found in numerous approved drugs and clinical candidates.[2][3] Derivatives have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][7][15][16]
-
Antimicrobial and Antifungal Agents: Many 2-aminothiazole derivatives have shown potent activity against various bacterial and fungal pathogens.[7]
-
Anticancer Activity: The scaffold is present in several anticancer agents, with some derivatives acting as tubulin polymerization inhibitors or kinase inhibitors.[7][17]
-
Enzyme Inhibition: The structural features of 2-aminothiazoles make them suitable for designing inhibitors for various enzymes, which is relevant in managing diseases like diabetes and in modulating cell signaling pathways.[7]
While specific biological activity for 4-Propylthiazol-2-amine is not extensively documented in publicly accessible literature, its structural similarity to other biologically active 4-alkyl-2-aminothiazoles suggests it is a valuable candidate for screening in various therapeutic areas. The propyl group can influence lipophilicity and binding interactions with biological targets, potentially offering a unique pharmacological profile compared to smaller alkyl analogs.
Safety and Handling
According to supplier safety data, 4-Propylthiazol-2-amine is classified as a hazardous substance.
-
GHS Classification: GHS05 (Corrosion)[5]
-
Signal Word: Danger[5]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[5]
-
Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored at room temperature in a dark place under an inert atmosphere to prevent degradation.[5]
Conclusion
4-Propylthiazol-2-amine is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. While specific experimental data for this compound is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of the 2-aminothiazole scaffold. The Hantzsch synthesis provides a robust and efficient route for its preparation, opening avenues for further investigation into its biological activities and applications as a lead compound in the development of novel therapeutics.
References
-
PubChem. 2-Aminothiazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. Three possible ways of the reaction between 2-aminothiazole and electrophiles. [Link]
-
Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]
-
PubChem. 2-Amino-4-methylthiazole. National Center for Biotechnology Information. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... [Link]
-
PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. National Center for Biotechnology Information. [Link]
- Khalifa, M. E.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]
-
PubChem. 4-(6-Propyl-3-pyridinyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS One11 , e0155227 (2016). [Link]
-
ResearchGate. Biological and medicinal significance of 2-aminothiazoles. [Link]
-
National Center for Biotechnology Information. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One12 , e0183519 (2017). [Link]
-
National Center for Biotechnology Information. Recent developments of 2-aminothiazoles in medicinal chemistry. Eur J Med Chem114 , 237-55 (2016). [Link]
-
ResearchGate. Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 4-Methyl-2-aminothiazole in Research and Industry. [Link]
-
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
-
Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
-
PubChem. Process for the acetylation of wood and acetylated wood - Patent WO-2013117641-A1. [Link]
- Google Patents.
-
Taylor & Francis Online. FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Pharm Chem J50 , 587–591 (2016). [Link]
-
NIST WebBook. Aminothiazole. [Link]
-
SpectraBase. 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-propylthiazol-2-amine | 61764-34-9 [chemicalbook.com]
- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 6. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR [m.chemicalbook.com]
- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 8. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 13C NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
